An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoroethyl Trifluoroacetate
An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoroethyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA), a fluorinated ester of significant interest in organic synthesis and medicinal chemistry. This document details its key physical and chemical characteristics, outlines general experimental protocols for their determination, and explores its applications, particularly as a versatile reagent in the synthesis of complex fluorinated molecules. The information is presented to support researchers and professionals in drug development and materials science in the effective utilization and handling of this compound.
Introduction
2,2,2-Trifluoroethyl trifluoroacetate, with the CAS number 407-38-5, is a highly fluorinated organic compound. Its structure, featuring two trifluoromethyl groups, imparts unique properties such as high electrophilicity at the carbonyl carbon and significant volatility. These characteristics make it a valuable reagent and solvent in various chemical transformations. In the realm of drug development, the introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity. TFETFA serves as a key building block in the synthesis of such fluorinated pharmaceuticals and agrochemicals.[1] This guide aims to consolidate the available data on its physicochemical properties and provide a practical resource for laboratory applications.
Physicochemical Properties
The distinct properties of 2,2,2-Trifluoroethyl trifluoroacetate are a direct consequence of its highly fluorinated structure. The quantitative physicochemical data are summarized in Table 1 for ease of reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂F₆O₂ | [2] |
| Molecular Weight | 196.05 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 55 °C | [3] |
| Melting Point | -67 °C | |
| Density | 1.464 g/mL at 25 °C | [3] |
| Vapor Pressure | 3.34 psi (230.28 hPa) at 20 °C | [3] |
| Refractive Index (n20/D) | 1.277 | [3] |
| Flash Point | 0 °C (32 °F) - closed cup | |
| Solubility | Sparingly soluble in water; miscible with chloroform (B151607) and methanol. | [4] |
Table 1: Key Physicochemical Properties of 2,2,2-Trifluoroethyl Trifluoroacetate
Experimental Protocols
The following sections describe generalized experimental methodologies for the determination of the key physicochemical properties of volatile liquid esters like 2,2,2-Trifluoroethyl trifluoroacetate.
Determination of Boiling Point (Micro Method)
The boiling point of a volatile liquid can be accurately determined using a micro-boiling point apparatus, which requires a small sample volume.
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Apparatus: Thiele tube, mineral oil, thermometer, capillary tube (sealed at one end), and a small test tube.
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Procedure:
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A small amount of 2,2,2-Trifluoroethyl trifluoroacetate is placed in the small test tube.
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The capillary tube is inverted and placed inside the test tube containing the sample.
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The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in a Thiele tube filled with mineral oil.
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The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the capillary tube.
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The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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Measurement of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
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Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a temperature-controlled water bath.
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Procedure:
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The empty pycnometer is weighed.
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It is then filled with distilled water of a known temperature and weighed again to calibrate its exact volume.
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The pycnometer is dried and filled with 2,2,2-Trifluoroethyl trifluoroacetate at the same temperature.
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The filled pycnometer is weighed.
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The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
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Measurement of Refractive Index
The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.
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Apparatus: Abbe refractometer, a constant temperature circulating bath, and a light source (typically a sodium lamp, D-line at 589 nm).
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Procedure:
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The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
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A few drops of 2,2,2-Trifluoroethyl trifluoroacetate are placed on the prism of the refractometer.
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The prism is closed, and the temperature is allowed to stabilize, maintained by the circulating bath.
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The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
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The refractive index is read directly from the instrument's scale.
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Synthesis and Reactions
2,2,2-Trifluoroethyl trifluoroacetate is typically synthesized via the esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol. This reaction is often catalyzed by a strong acid.
One of the notable applications of this compound is its use as a reagent in the synthesis of other fluorinated molecules. For instance, it has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate.[3]
Figure 1: Synthesis of 2,2,2-Trifluoroethyl Trifluoroacetate.
Analytical Characterization Workflow
The identity and purity of 2,2,2-Trifluoroethyl trifluoroacetate are typically confirmed through a combination of spectroscopic and chromatographic techniques. A general workflow for its characterization is presented below.
Figure 2: General workflow for the characterization of 2,2,2-Trifluoroethyl Trifluoroacetate.
Applications in Drug Development
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. 2,2,2-Trifluoroethyl trifluoroacetate serves as a valuable trifluoroacetylating agent and a source of the trifluoroethoxy moiety. Its utility in the synthesis of fluorine-containing drugs is primarily as a versatile building block, enabling the creation of complex molecules with improved bioactivity and metabolic stability.[1]
While TFETFA itself is not known to directly interact with specific signaling pathways, the compounds synthesized using it may be designed to target a wide range of biological receptors and enzymes. The logical relationship in this context is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
References
- 1. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB [osti.gov]
- 2. 2,2,2-Trifluoroethyl trifluoroacetate | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethyl trifluoroacetate = 95 407-38-5 [sigmaaldrich.com]
- 4. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
